molecular formula C18H24N4O3 B2442643 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1448063-12-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2442643
CAS No.: 1448063-12-4
M. Wt: 344.415
InChI Key: KLELCZZLJVQNBL-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound featuring a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and an acetamide moiety linked to a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopentyl and cyclopropyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents and efficient reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the acetamide group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or acetamide moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Pyrazolone derivatives.

  • Reduction: Reduced pyrazole or acetamide derivatives.

  • Substitution: Substituted pyrazole or acetamide derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Medicine: Potential use in pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

  • Industry: Applications in material science and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide

  • Hydrazine-coupled pyrazole derivatives

Uniqueness: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide stands out due to its unique combination of substituents on the pyrazole ring and the presence of the dioxopyrrolidinyl group. This structural uniqueness may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-16(11-21-17(24)7-8-18(21)25)19-10-13-9-15(12-5-6-12)22(20-13)14-3-1-2-4-14/h9,12,14H,1-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLELCZZLJVQNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CN3C(=O)CCC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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